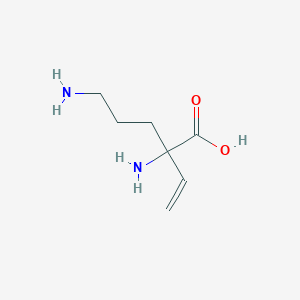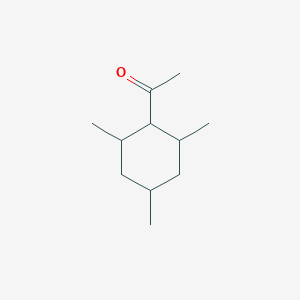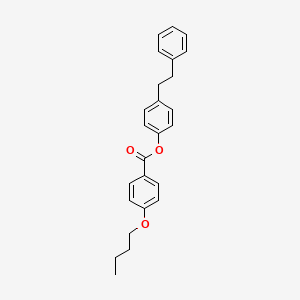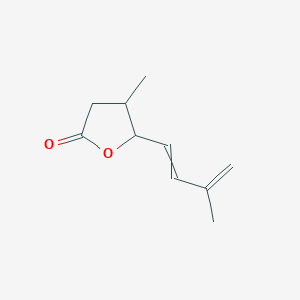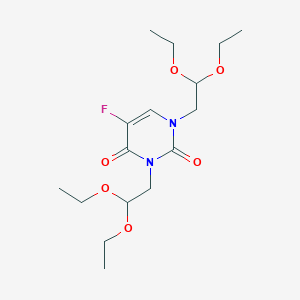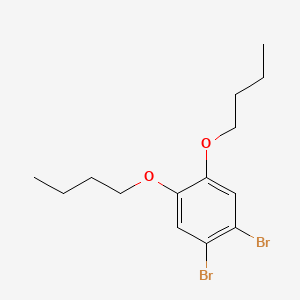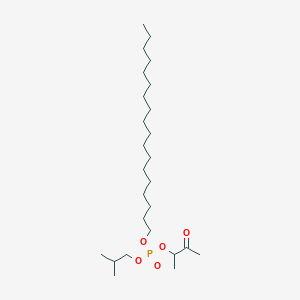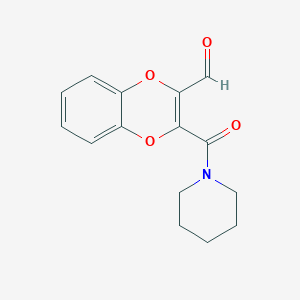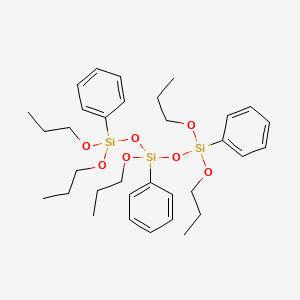
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane is a complex organosilicon compound characterized by its unique structure, which includes three phenyl groups and five propoxy groups attached to a trisiloxane backbone
Métodos De Preparación
The synthesis of 1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane typically involves the reaction of trichlorosilane with phenylmagnesium bromide to form 1,3,5-triphenyltrisiloxane. This intermediate is then reacted with propyl alcohol in the presence of a catalyst to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl and propoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenating agents or organometallic compounds.
Aplicaciones Científicas De Investigación
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medical devices and as a component in pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its thermal stability and hydrophobic properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane involves its interaction with various molecular targets. The phenyl groups provide π-π interactions, while the propoxy groups offer flexibility and solubility. These interactions can influence the compound’s behavior in different environments, making it useful in applications requiring specific molecular interactions.
Comparación Con Compuestos Similares
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane can be compared with other similar compounds, such as:
1,3,5-Triphenylbenzene: This compound has a similar phenyl group arrangement but lacks the trisiloxane backbone and propoxy groups, making it less versatile in certain applications.
1,3,5-Triphenylpentane: While it shares the triphenyl structure, it does not have the silicon-oxygen backbone, resulting in different chemical properties and applications.
1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazole: This compound has a different core structure, leading to distinct reactivity and uses in medicinal chemistry.
Propiedades
Número CAS |
112671-06-4 |
|---|---|
Fórmula molecular |
C33H50O7Si3 |
Peso molecular |
643.0 g/mol |
Nombre IUPAC |
phenyl-bis[[phenyl(dipropoxy)silyl]oxy]-propoxysilane |
InChI |
InChI=1S/C33H50O7Si3/c1-6-26-34-41(35-27-7-2,31-20-14-11-15-21-31)39-43(38-30-10-5,33-24-18-13-19-25-33)40-42(36-28-8-3,37-29-9-4)32-22-16-12-17-23-32/h11-25H,6-10,26-30H2,1-5H3 |
Clave InChI |
YMVVIUMSNYXYSS-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](C1=CC=CC=C1)(OCCC)O[Si](C2=CC=CC=C2)(OCCC)O[Si](C3=CC=CC=C3)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
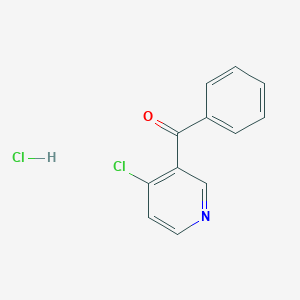
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

